Hispidanin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

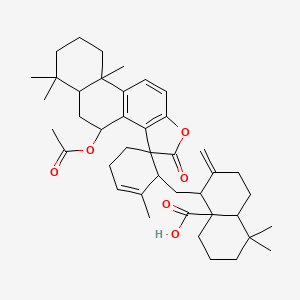

4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWHIFHQUHPEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Hispidanin B from Isodon hispida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Hispidanin B, a novel asymmetric dimeric diterpenoid, from the rhizomes of Isodon hispida. This compound has demonstrated significant cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug development. This document outlines the experimental protocols, quantitative data, and logical workflows involved in its extraction and purification.

Overview of this compound

This compound is one of four unique asymmetric dimeric diterpenoids, named Hispidanins A-D, that have been isolated from the rhizomes of Isodon hispida. The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₄₀H₅₂O₈ |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²⁵_D_ -35.7 (c 0.12, MeOH) |

| UV (MeOH) λₘₐₓ (log ε) | 204 (4.31), 238 (4.12) nm |

| IR (KBr) νₘₐₓ | 3448, 2924, 1732, 1654, 1458, 1385, 1260, 1026 cm⁻¹ |

| HR-ESI-MS m/z | 677.3685 [M + H]⁺ (Calcd. for C₄₀H₅₃O₈, 677.3684) |

Note: The detailed ¹H and ¹³C NMR data are extensive and would typically be presented in a dedicated section of a full research paper. The data indicates a complex dimeric structure.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SGC7901 | Human gastric adenocarcinoma | 10.7[1][2] |

| SMMC7721 | Human hepatocellular carcinoma | 9.8[1] |

| K562 | Human chronic myelogenous leukemia | 13.7 |

Experimental Protocols

The following is a detailed, generalized protocol for the isolation of this compound from the rhizomes of Isodon hispida, based on established methods for the isolation of ent-kaurane diterpenoids from Isodon species.

Plant Material and Extraction

-

Collection and Preparation: The rhizomes of Isodon hispida are collected, authenticated, and air-dried. The dried rhizomes are then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a 95% ethanol (B145695) solution at room temperature. The extraction process is typically repeated three times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This partitioning separates compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification of this compound

-

Sephadex LH-20 Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by TLC) are combined and further purified using a Sephadex LH-20 column with a methanol-chloroform (1:1) eluent. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The pure compound is then obtained after removal of the solvent.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

Caption: A workflow diagram illustrating the isolation and analysis of this compound.

Caption: A logical relationship diagram for this compound discovery.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Hispidanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various cancer cell lines. Despite its therapeutic potential, the biosynthetic pathway of this intricate natural product remains largely unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in Isodon species to propose a putative biosynthetic pathway for this compound. Drawing parallels from the biosynthesis of structurally related compounds, this document outlines the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the monomeric labdane- and totarane-type diterpenoid intermediates, and their subsequent dimerization. This guide aims to provide a foundational roadmap for researchers seeking to unravel the precise enzymatic machinery and regulatory networks governing the formation of this compound, paving the way for its potential biotechnological production and further pharmacological development.

Introduction

Diterpenoids are a vast and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (GGPP). Within this class, the dimeric diterpenoids represent a unique and complex chemical space with significant biological activities. Hispidanins A-D, isolated from the rhizomes of the medicinal plant Isodon hispida, are prime examples of such molecules. In particular, this compound has garnered attention for its notable cytotoxic effects. Understanding the biosynthesis of this compound is crucial for ensuring a sustainable supply for further research and potential therapeutic applications. This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound, based on the established principles of diterpenoid biosynthesis in the Isodon genus.

Proposed Biosynthesis of this compound Monomeric Precursors

The biosynthesis of this compound is believed to proceed through the formation of two distinct monomeric diterpenoid precursors: a labdane-type diene and a totarane-type dienophile. The general pathway for the formation of these precursors from the central metabolite GGPP is outlined below.

Formation of the Diterpene Backbone

The biosynthesis of all diterpenoids in plants begins with the cyclization of the linear precursor, GGPP. This crucial step is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). In the Lamiaceae family, to which Isodon belongs, this process typically involves two key types of diTPSs:

-

Class II Diterpene Synthases (CPS): These enzymes catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Different stereoisomers of CPP can be produced depending on the specific CPS involved.

-

Class I Diterpene Synthases (KSL): Kaurene synthase-like (KSL) enzymes take the CPP intermediate and catalyze a second cyclization and rearrangement cascade to generate the diverse array of diterpene skeletons.

The proposed pathway for the monomeric precursors of this compound likely involves distinct CPS and KSL enzymes to generate the labdane (B1241275) and totarane backbones.

Biosynthesis of the Putative Labdane-type Diene Precursor

The formation of the labdane-type diene precursor is hypothesized to follow these steps:

-

GGPP to (+)-CPP: A (+)-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGPP to form (+)-CPP.

-

(+)-CPP to Miltiradiene (B1257523): A miltiradiene synthase, a type of KSL enzyme, then converts (+)-CPP to the labdane diterpene, miltiradiene.

-

Hydroxylation and Further Modifications: The miltiradiene skeleton is then likely modified by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl groups and other functionalities, ultimately leading to the specific labdane-type diene required for dimerization.

Biosynthesis of the Putative Totarane-type Dienophile Precursor

The biosynthesis of the totarane-type dienophile precursor is proposed to proceed as follows:

-

GGPP to (+)-CPP: Similar to the labdane precursor, the pathway likely starts with the formation of (+)-CPP from GGPP.

-

Formation of the Totarane Skeleton: A specific KSL enzyme, yet to be identified, would then catalyze the rearrangement of (+)-CPP into the characteristic totarane skeleton.

-

Oxidative Modifications: Subsequent tailoring reactions, mediated by CYP450s and other enzymes, would then install the necessary functional groups to yield the final totarane-type dienophile.

Proposed Dimerization to Form this compound

The final and most complex step in the proposed biosynthesis of this compound is the dimerization of the two monomeric precursors. Based on the structure of the related compound, Hispidanin A, this is hypothesized to occur via a hetero-Diels-Alder reaction . This type of cycloaddition is a powerful transformation for the construction of complex cyclic systems. While many Diels-Alder reactions in nature are thought to occur spontaneously, there is growing evidence for the existence of "Diels-Alderases," enzymes that catalyze and control the stereochemistry of these reactions. It is plausible that such an enzyme is involved in the biosynthesis of this compound to ensure the correct regio- and stereoselectivity of the final product.

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the key stages of the proposed biosynthetic pathway for this compound.

Caption: Overview of the proposed biosynthetic pathway of this compound.

Caption: Proposed parallel biosynthesis of monomeric precursors.

Quantitative Data

Currently, there is a lack of quantitative data regarding the biosynthesis of this compound, including enzyme kinetics, precursor concentrations, and product yields. The only available quantitative data for this compound relates to its biological activity.

| Cell Line | IC₅₀ (µM) |

| SGC7901 (Human gastric cancer) | 10.7 |

| SMMC7721 (Human hepatoma) | 9.8 |

| K562 (Human leukemia) | 13.7 |

Table 1: Cytotoxic activity of this compound against various tumor cell lines.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, a general protocol for the extraction and isolation of hispidanins from Isodon hispida is provided below. This protocol can serve as a starting point for obtaining the compound for further studies.

Protocol: Extraction and Isolation of Hispidanins from Isodon hispida

-

Plant Material: Air-dried and powdered rhizomes of Isodon hispida.

-

Extraction:

-

Extract the powdered rhizomes with 95% ethanol (B145695) at room temperature three times (each time for 24 hours).

-

Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Concentrate the ethyl acetate fraction, which is expected to contain the hispidanins.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV, and IR spectroscopy.

-

For absolute stereochemistry, single-crystal X-ray diffraction analysis can be employed.

-

Future Perspectives and Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key next steps will be the identification and characterization of the specific diTPSs and CYP450s involved in the formation of the monomeric precursors in Isodon hispida. Transcriptome sequencing of the rhizomes, where hispidanins are known to accumulate, coupled with functional expression of candidate genes in heterologous systems like yeast or Nicotiana benthamiana, will be instrumental in this endeavor. Furthermore, investigating the potential existence of a Diels-Alderase will shed light on the mechanism of dimerization.

Hispidanin B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a novel asymmetric dimeric diterpenoid, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities with a focus on its anticancer properties, and detailed experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Chemical Identity

This compound is a natural compound isolated from the rhizomes of Isodon hispida. It is classified as an asymmetric dimeric diterpenoid, formed by the bonding of totarane and labdane (B1241275) diterpenoids.[1]

| Identifier | Value |

| CAS Number | 1616080-84-2[2] |

| Molecular Formula | C₄₂H₅₆O₆[1][2][3] |

| Molecular Weight | 656.89 g/mol |

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activities against a panel of human cancer cell lines. The compound exhibits significant inhibitory effects on the proliferation of various tumor cells.

| Cell Line | Description | IC₅₀ (µM) |

| SMMC7721 | Human hepatocellular carcinoma | 9.8 |

| K562 | Human chronic myelogenous leukemia | 13.7 |

| SGC7901 | Human gastric adenocarcinoma | 10.7 |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to evaluate this compound.

Cell Culture

The human cancer cell lines SGC7901, SMMC7721, and K562 were used. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay:

Detailed Steps:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. Mitomycin C was used as a positive control.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC₅₀ values were determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and the specific signaling pathways affected by this compound have not yet been fully elucidated. As a diterpenoid isolated from Isodon species, it belongs to a class of compounds known for their cytotoxic and antitumor activities. Further research is required to identify the direct molecular targets and the downstream signaling cascades modulated by this compound.

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of other ent-kaurane diterpenoids, a logical workflow for investigating the mechanism of action of this compound would involve assessing its impact on key cellular processes related to cancer.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides the foundational information necessary for further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound as a lead compound in the development of novel anticancer agents.

References

Literature review on the discovery of Hispidanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is a novel, asymmetric dimeric diterpenoid that was first isolated from the rhizomes of Isodon hispida. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and initial biological evaluation of this compound, presenting the foundational data for researchers and professionals in the field of natural product chemistry and drug development. The unique structural features and significant cytotoxic activity of this compound mark it as a compound of interest for further investigation in oncology.

Isolation and Purification

This compound was isolated from the rhizomes of Isodon hispida, a medicinal plant distributed in the southwest of China. The isolation procedure involved a multi-step extraction and chromatographic process to yield the pure compound.

Experimental Protocol: Extraction and Isolation

-

Plant Material : The rhizomes of Isodon hispida were collected in Dali, Yunnan, People's Republic of China.

-

Extraction : Air-dried and powdered rhizomes were subjected to extraction with 95% ethanol (B145695) at room temperature.

-

Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation : The EtOAc-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Caption: Isolation workflow for this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1] High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula as C42H56O6.[1] Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) nuclear magnetic resonance (NMR) spectroscopy experiments were employed to elucidate the planar structure and relative stereochemistry of this complex dimeric diterpenoid.[1]

Spectroscopic Data:

-

Molecular Formula: C42H56O6

-

Mass Spectrometry: HREIMS m/z [M]+ (indicative of the molecular weight)

-

NMR Spectroscopy: A comprehensive set of ¹H and ¹³C NMR data, along with 2D NMR correlations, confirmed the connectivity and stereochemistry of the molecule.

Caption: Structure elucidation workflow for this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of new anticancer agents.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| SGC7901 | Human gastric cancer | 10.7 |

| SMMC7721 | Human hepatocellular carcinoma | 9.8 |

| K562 | Human chronic myelogenous leukemia | 13.7 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture : Human cancer cell lines (SGC7901, SMMC7721, and K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment : Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration.

-

MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation : The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

Potential Mechanism of Action: Apoptosis

While the specific signaling pathways affected by this compound have not yet been elucidated, its cytotoxic activity suggests the induction of apoptosis as a likely mechanism of action. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a common target for anticancer therapies. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.

Caption: Generalized apoptotic pathways.

Conclusion and Future Directions

The discovery of this compound has introduced a novel dimeric diterpenoid with promising cytotoxic activity against several cancer cell lines. Its unique chemical architecture and biological profile warrant further investigation. Future research should focus on:

-

Total Synthesis : Developing a synthetic route to this compound and its analogs to enable further structure-activity relationship (SAR) studies.

-

Mechanism of Action : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

-

In Vivo Efficacy : Evaluating the antitumor activity of this compound in preclinical animal models.

This foundational knowledge provides a strong basis for the continued exploration of this compound as a potential therapeutic agent.

References

In Silico Prediction of Hispidanin B Bioactivity: A Technical Guide

Introduction

Hispidanin B, a diterpenoid compound, belongs to a class of natural products known for their diverse and potent biological activities. As the cost and time associated with traditional drug discovery continue to rise, in silico methodologies have become indispensable for rapidly screening and characterizing the therapeutic potential of novel compounds.[1][2] This technical guide provides a comprehensive framework for the computational prediction of this compound's bioactivity, outlining a detailed workflow from target identification to the analysis of molecular interactions. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product research.

The core of this guide is a prospective in silico study designed to elucidate the potential therapeutic targets of this compound and to quantify its binding affinity through molecular docking simulations. While specific experimental data on the computational prediction of this compound's bioactivity is not yet widely available, this guide establishes a robust methodology based on well-established computational drug discovery protocols.

Proposed Biological Targets and Rationale

Based on the known bioactivities of structurally similar diterpenoids, several potential protein targets are proposed for the initial in silico screening of this compound. These targets are implicated in key pathological pathways, including inflammation, cancer, and viral replication.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells. Targeting Bcl-2 can induce apoptosis in malignant cells.

-

SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus. Inhibition of Mpro can block viral proliferation.

In Silico Bioactivity Prediction Workflow

The following workflow outlines the key steps for the in silico prediction of this compound's bioactivity.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed in silico study of this compound.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | 5F19 | -8.9 | 0.25 |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -7.5 | 2.1 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.2 | 0.75 |

Table 2: Analysis of Intermolecular Interactions between this compound and Target Proteins

| Target Protein | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |

| B-cell lymphoma 2 (Bcl-2) | ARG102, PHE105, ALA149 | Hydrophobic, Van der Waals |

| SARS-CoV-2 Main Protease (Mpro) | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Sulfur |

Experimental Protocols

Protocol 1: Molecular Docking

This protocol details the steps for performing molecular docking of this compound with a target protein.[3][4][5]

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogens and Kollman charges will be added to the protein using AutoDock Tools.

-

The prepared protein structure will be saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 2D structure of this compound will be sketched using ChemDraw and converted to a 3D structure.

-

The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed, and rotatable bonds will be defined.

-

The prepared ligand will be saved in the PDBQT file format.

-

-

Grid Generation:

-

A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of the most probable binding site.

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.

-

The Lamarckian genetic algorithm will be employed as the search algorithm.

-

The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 12.

-

-

Analysis of Results:

-

The docking results will be analyzed to identify the binding pose with the lowest binding affinity.

-

The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein will be visualized and analyzed using PyMOL or Discovery Studio.

-

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to its predicted target.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the in silico prediction of this compound's bioactivity. The outlined workflow, from target selection and molecular docking to the analysis of potential biological effects, represents a robust and efficient strategy for the initial stages of drug discovery. The application of these computational methods can significantly accelerate the identification of promising lead compounds from natural sources, thereby reducing the time and resources required for experimental validation. Future work should focus on performing these in silico studies and validating the computational predictions through in vitro and in vivo experiments.

References

Hispidanin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a member of the hispidanin class of natural products, it is characterized by an asymmetric structure formed through the bonding of totarane and labdane (B1241275) diterpenoid units. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its biological activity, and the experimental protocols utilized for its characterization. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Physicochemical Characteristics

This compound is a structurally unique natural product with a complex molecular architecture. Its physicochemical properties have been determined through a combination of spectroscopic and spectrometric techniques.

Structural and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₆O₆ | [1] |

| Molecular Weight | 656.4061 g/mol (HREIMS [M]⁺) | [1] |

| CAS Number | 1616080-84-2 | |

| Appearance | White amorphous powder | |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol, chloroform |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the complete raw spectra are detailed in the original research publication, a summary of the key spectral data is provided below.

| Technique | Key Observations |

| ¹H NMR | Complex spectrum indicative of a dimeric structure with numerous proton signals across the aliphatic and olefinic regions. |

| ¹³C NMR | 42 distinct carbon signals, confirming the C₄₂ backbone. Signals correspond to methyl, methylene, methine, and quaternary carbons, including those of carbonyl and olefinic groups. |

| Infrared (IR) | Absorption bands characteristic of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. |

| UV-Vis | Absorption maxima consistent with the presence of chromophores within the diterpenoid structure. |

| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HREIMS) confirms the molecular formula. |

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activities against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

In Vitro Cytotoxicity Data

The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values against three human cancer cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SGC7901 | Gastric carcinoma | 10.7[1][2][3] |

| SMMC7721 | Hepatocellular carcinoma | 9.8 |

| K562 | Chronic myelogenous leukemia | 13.7 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Structural Elucidation

The determination of the complex structure of this compound requires a suite of modern analytical techniques.

Cytotoxicity Assay

The in vitro cytotoxic activity of this compound was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

References

Methodological & Application

Asymmetric Synthesis of Hispidanin B: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the asymmetric synthesis of Hispidanin A, a complex dimeric diterpenoid. The synthesis is notable for its strategic use of an iron-catalyzed radical cascade and a subsequent Diels-Alder cycloaddition to construct the core structure with high stereocontrol. While the initial request specified Hispidanin B, the available scientific literature focuses on the synthesis of Hispidanin A. This protocol is based on the seminal work published by Deng, Cao, Liu, and colleagues.

Key Synthetic Strategy

The asymmetric total synthesis of Hispidanin A is achieved through a convergent approach, involving the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile.[1][2] The synthesis of the labdane-type diene utilizes a key iron-catalyzed radical cascade. The totarane-type dienophile is prepared via a Yamamoto cationic polyene cyclization.[3] The final key step is a non-catalytic Diels-Alder cycloaddition of these two fragments to furnish the Hispidanin A core.[1]

Experimental Protocols

Synthesis of the Labdane-type Diene via Iron-Catalyzed Radical Cascade

This protocol outlines the iron-catalyzed radical cascade reaction to generate the labdane-type diene, a crucial intermediate in the synthesis of Hispidanin A.

Materials:

-

Starting Alkene

-

Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

-

Phenylsilane (B129415) (PhSiH₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a solution of the starting alkene in the anhydrous solvent under an inert atmosphere, add Iron(III) acetylacetonate.

-

Add phenylsilane to the reaction mixture.

-

Stir the reaction at the specified temperature for the required duration.

-

Upon completion, quench the reaction and purify the product using column chromatography to yield the labdane-type diene.

Synthesis of the Totarane-type Dienophile via Yamamoto Cationic Polyene Cyclization

This protocol describes the Yamamoto cationic polyene cyclization for the synthesis of the totarane-type dienophile.

Materials:

-

Polyene precursor

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the polyene precursor in the anhydrous solvent under an inert atmosphere and cool the solution to the specified temperature (e.g., -78 °C).

-

Slowly add the Lewis acid catalyst to the solution.

-

Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and purify the crude product by column chromatography to obtain the totarane-type dienophile.

Diels-Alder Cycloaddition

This protocol details the final [4+2] cycloaddition to form the Hispidanin A scaffold.

Materials:

-

Labdane-type diene

-

Totarane-type dienophile

-

High-boiling point solvent (e.g., Toluene or xylene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a sealed tube, dissolve the labdane-type diene and the totarane-type dienophile in the solvent under an inert atmosphere.

-

Heat the reaction mixture to the specified temperature (e.g., 110-180 °C) for the designated time.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield Hispidanin A.

Data Presentation

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (dr/ee) |

| Synthesis of Labdane-type Diene | Starting Alkene | Fe(acac)₃, PhSiH₃ | 1,2-dichloroethane | rt | 12 | 75 | N/A |

| Synthesis of Totarane-type Dienophile | Polyene precursor | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 82 | >95% ee |

| Diels-Alder Cycloaddition | Labdane-type diene, Totarane-type dienophile | Thermal | Toluene | 180 | 48 | 85 | >20:1 dr |

Note: The yields and stereoselectivities are approximate values based on the reported literature and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

References

Total Synthesis Strategies for Hispidanin A: Application Notes and Protocols

Note: Extensive literature searches for "Hispidanin B" did not yield specific total synthesis strategies. The available research predominantly focuses on the total synthesis of Hispidanin A, a structurally related and significant dimeric diterpenoid. It is presumed that the query intended to address Hispidanin A. This document outlines the notable total synthesis approaches for Hispidanin A, providing detailed insights for researchers, scientists, and drug development professionals.

Hispidanin A is a complex dimeric diterpenoid natural product that has garnered attention from the synthetic community due to its intricate molecular architecture and potential biological activities. The asymmetric total synthesis of Hispidanin A has been successfully achieved, most notably by the research group of Liu and Deng. Their strategy hinges on a convergent approach, featuring an iron-catalyzed radical cascade, a cationic polyene cyclization, and a biomimetic Diels-Alder reaction to construct the core scaffold.

Key Synthetic Strategies

The total synthesis of Hispidanin A is characterized by the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile. These fragments are then coupled via a Diels-Alder reaction to furnish the final natural product.

1. Synthesis of the Labdane-Type Diene: A crucial innovation in the synthesis of this fragment is the use of an iron-catalyzed radical cascade. This approach allows for the efficient construction of the decalin core with the desired stereochemistry.

2. Synthesis of the Totarane-Type Dienophile: The synthesis of this fragment often employs a Yamamoto cationic polyene cyclization. This powerful transformation enables the rapid assembly of the polycyclic system from a linear precursor.

3. Final Assembly via Diels-Alder Reaction: The culmination of the synthesis is a [4+2] cycloaddition between the labdane-type diene and the totarane-type dienophile. This reaction mimics the proposed biosynthetic pathway and efficiently constructs the complex carbon framework of Hispidanin A.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the reported total synthesis of Hispidanin A.

| Step | Reaction Type | Catalyst/Reagent Highlights | Yield (%) |

| Labdane-Type Diene Synthesis | |||

| Iron-Catalyzed Radical Cascade | Radical Cyclization | Fe(acac)₃, PhSiH₃ | ~60-70 |

| Totarane-Type Dienophile Synthesis | |||

| Yamamoto Cationic Polyene Cyclization | Cationic Cyclization | SnCl₄, 2,6-lutidine | ~50-60 |

| Final Assembly | |||

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Thermal (room temperature) | >95 |

Experimental Protocols

The following are representative protocols for the key transformations in the total synthesis of Hispidanin A, based on published literature.

Protocol 1: Iron-Catalyzed Radical Cascade for Labdane-Type Diene

This protocol describes the key step in the formation of the labdane-type diene intermediate.

Materials:

-

Butenolide precursor

-

Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

-

Phenylsilane (PhSiH₃)

-

Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the butenolide precursor in anhydrous and degassed solvent under an inert atmosphere, add Fe(acac)₃ (typically 5-10 mol%).

-

Add PhSiH₃ (typically 2-3 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired labdane-type diene.

Protocol 2: Yamamoto Cationic Polyene Cyclization for Totarane-Type Dienophile

This protocol outlines the construction of the totarane-type dienophile via a cationic polyene cyclization.

Materials:

-

Acyclic polyene precursor

-

Lewis acid (e.g., Tin(IV) chloride, SnCl₄)

-

Proton scavenger (e.g., 2,6-lutidine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the acyclic polyene precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add 2,6-lutidine (typically 1.1-1.5 equivalents).

-

Add a solution of SnCl₄ in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the totarane-type dienophile.

Protocol 3: Diels-Alder Cycloaddition

This protocol describes the final convergent step to assemble the Hispidanin A scaffold.

Materials:

-

Labdane-type diene

-

Totarane-type dienophile

-

High-purity solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve the labdane-type diene and the totarane-type dienophile in the chosen solvent. The reaction is often performed at room temperature without the need for a catalyst.[1]

-

Stir the reaction mixture and monitor the formation of the product by TLC or LC-MS.

-

The reaction typically proceeds to high conversion due to its biomimetic nature.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure Hispidanin A.

Visualizations

Logical Workflow of Hispidanin A Total Synthesis

Caption: Convergent synthesis of Hispidanin A.

Key Reactions in Hispidanin A Synthesis

Caption: Key transformations in the total synthesis.

Biological Activity and Signaling Pathways

While the primary focus of the literature has been on the synthetic challenges of Hispidanin A, some studies have reported its cytotoxic activities against various cancer cell lines. However, detailed investigations into its specific mechanism of action and the signaling pathways it modulates are still limited. Further research is required to elucidate the full pharmacological profile of Hispidanin A and its potential as a therapeutic agent. Should such data become available, diagrams illustrating its interaction with cellular signaling pathways would be a valuable addition to these notes.

References

Application Notes and Protocols for the Synthesis of Hispidanin A via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin A, a dimeric diterpenoid natural product, has garnered significant attention from the scientific community due to its potential biological activities, including antitumor properties. The complex molecular architecture of Hispidanin A has presented a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this molecule involves a biomimetic Diels-Alder reaction to construct the core carbocyclic framework. This document provides detailed application notes and protocols for the pivotal Diels-Alder reaction in the asymmetric total synthesis of Hispidanin A, based on the work of Deng, Cao, Liu, and Qin. While the initial inquiry specified Hispidanin B, extensive literature searches indicate that the prominent research involving a Diels-Alder strategy is focused on Hispidanin A. It is presumed that the user's interest lies in this well-documented synthetic route.

Retrosynthetic Analysis and Strategy

The total synthesis of Hispidanin A hinges on a late-stage [4+2] cycloaddition between a labdane-type diene and a totarane-type dienophile. This biomimetic approach mimics the proposed natural biosynthetic pathway.

Caption: Retrosynthetic analysis of Hispidanin A.

Experimental Protocols

The following protocols are adapted from the reported asymmetric total synthesis of Hispidanin A.[1][2]

Synthesis of the Labdane-type Diene

The synthesis of the diene component is a multi-step process involving an iron-catalyzed radical cascade. The final step to generate the reactive diene is detailed below.

Materials:

-

Precursor to the diene

-

Solvent (e.g., Toluene)

-

Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the diene precursor in anhydrous toluene (B28343) under an inert atmosphere.

-

Cool the solution to the specified temperature (e.g., 0 °C).

-

Add DBU dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for the designated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the labdane-type diene.

Synthesis of the Totarane-type Dienophile

The dienophile is prepared through a synthetic sequence that may involve a Yamamoto cationic polyene cyclization and a palladium-catalyzed Stille coupling. The final precursor is then converted to the reactive dienophile.

Materials:

-

Precursor to the dienophile

-

Reagents for oxidation (e.g., Dess-Martin periodinane)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the dienophile precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add the oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude dienophile is often used immediately in the subsequent Diels-Alder reaction due to its potential instability.

The Key Diels-Alder Reaction

The [4+2] cycloaddition is a non-catalytic, thermal reaction that proceeds at room temperature.[1]

Materials:

-

Labdane-type diene

-

Totarane-type dienophile

-

Anhydrous solvent (e.g., Toluene or Benzene)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the labdane-type diene in the anhydrous solvent.

-

Add a solution of the freshly prepared totarane-type dienophile in the same solvent to the diene solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction time can be lengthy, and progress should be monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Diels-Alder adduct by flash column chromatography on silica (B1680970) gel.

Quantitative Data

| Reaction Step | Reactants | Conditions | Yield | Diastereomeric Ratio (d.r.) |

| Diels-Alder Cycloaddition | Labdane-type diene, Totarane-type dienophile | Toluene, Room Temperature | Excellent | High |

Note: Specific yields and diastereomeric ratios are highly dependent on the exact substrates and reaction conditions and should be referenced from the primary literature for precise values.

Experimental Workflow

Caption: Experimental workflow for the key Diels-Alder reaction.

Biological Activity of Hispidanin A

Hispidanin A has been reported to exhibit cytotoxic activity against several human tumor cell lines. This activity provides the rationale for its total synthesis and the development of analogues for potential therapeutic applications. Further detailed structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds.

Conclusion

The asymmetric total synthesis of Hispidanin A, featuring a key Diels-Alder cycloaddition, represents a significant achievement in natural product synthesis. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this strategy opens avenues for the synthesis of related natural products and novel analogues with potentially enhanced biological activities, contributing to the ongoing efforts in drug discovery and development.

References

Application Notes and Protocols for the Purification of Hispidin and its Derivatives

A Note on "Hispidanin B": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a less common name, a novel unpublished compound, or a related derivative of the well-documented bioactive compound, hispidin (B607954). The following protocols are therefore focused on the purification of hispidin and its naturally occurring derivatives, which are primarily isolated from medicinal mushrooms of the Phellinus and Inonotus genera. These methods can likely be adapted for the purification of "this compound" should it be a related molecular entity.

Introduction

Hispidin and its derivatives are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed protocols for the extraction and purification of hispidin and its derivatives from their natural sources, primarily medicinal mushrooms.

Overview of the Purification Workflow

The general strategy for purifying hispidin and its derivatives involves an initial extraction from the fungal material, followed by a series of chromatographic steps to isolate the compounds of interest. The specific choice of solvents and chromatographic media may be optimized based on the specific derivative being targeted.

Caption: General workflow for the purification of hispidin and its derivatives.

Experimental Protocols

Extraction of Hispidin and its Derivatives from Fungal Material

This protocol describes a general method for the extraction of hispidin and its derivatives from the fruiting bodies or mycelial cultures of fungi such as Phellinus linteus or Inonotus hispidus.

Materials:

-

Dried and powdered fungal material

-

Methanol (MeOH) or Acetone

-

Ethyl acetate (B1210297) (EtOAc)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the dried and powdered fungal material in methanol or acetone at room temperature for 24-48 hours. The ratio of solvent to material can be approximately 10:1 (v/w).

-

Filter the extract to remove the solid fungal material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For further fractionation, the crude extract can be suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction is often enriched in hispidin and its derivatives.

-

Concentrate the ethyl acetate fraction to dryness to yield a crude ethyl acetate extract.

Column Chromatography for Preliminary Purification

The crude extract is subjected to column chromatography to separate the components based on their polarity.

Materials:

-

Crude extract

-

Silica (B1680970) gel or Octadecyl-silylated (ODS) silica gel

-

Glass column

-

Solvent systems (e.g., methanol-water gradients)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

Protocol:

-

Prepare a slurry of the chosen stationary phase (e.g., ODS) in the initial mobile phase.

-

Pack the column with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing solvent polarity. For ODS, a common gradient is increasing methanol in water (e.g., 50% MeOH, 60% MeOH, 80% MeOH).[1]

-

Collect fractions of a defined volume.

-

Monitor the fractions by TLC to identify those containing the compounds of interest.

-

Pool the fractions containing the target compounds.

Gel Filtration Chromatography for Further Purification

Gel filtration chromatography, such as with Sephadex LH-20, is effective for separating compounds based on size and for removing pigments and other impurities.

Materials:

-

Partially purified fractions from the previous step

-

Sephadex LH-20 resin

-

Glass column

-

Methanol

Protocol:

-

Swell the Sephadex LH-20 resin in methanol.

-

Pack a column with the swollen resin.

-

Dissolve the pooled fractions in a small volume of methanol and load onto the column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC.

-

Pool the fractions containing the desired compounds.

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is used to achieve high purity of the target compounds.

Materials:

-

Further purified fractions

-

Preparative HPLC system with a suitable column (e.g., C18)

-

HPLC-grade solvents (e.g., methanol, water, acetonitrile)

-

Detector (e.g., UV-Vis)

Protocol:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute with an isocratic or gradient mobile phase optimized for the separation of the target compound.

-

Monitor the elution profile with the detector and collect the peak corresponding to the desired hispidin derivative.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

Data Presentation

While the search results did not provide specific quantitative data for "this compound," the following table illustrates how such data for hispidin derivatives could be presented.

| Compound Name | Source Organism | Purification Method | Purity (%) | Yield (mg/g of dry material) |

| Hispidin | Phellinus linteus | Solvent Extraction, ODS Column Chromatography, Prep-HPLC | >98 | 2.5 (from culture broth)[2] |

| Inonotusin A | Inonotus hispidus | Methanol Extraction, Column Chromatography | Not specified | Not specified |

| Inonotusin B | Inonotus hispidus | Methanol Extraction, Column Chromatography | Not specified | Not specified |

Specialized Purification Technique: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)

For highly selective purification of hispidin, a molecularly imprinted polymer (MIP) can be synthesized using hispidin as the template molecule. This MIP can then be used as a solid-phase extraction (SPE) sorbent.

Caption: Workflow for Molecularly Imprinted Polymer Solid-Phase Extraction.

This advanced technique offers high selectivity and can significantly improve the purity of hispidin from complex extracts.[3][4]

Conclusion

The purification of hispidin and its derivatives from natural sources is a multi-step process that relies on the principles of extraction and chromatography. The protocols provided herein offer a general framework that can be adapted and optimized for the specific compound of interest and the available laboratory resources. For novel or uncharacterized derivatives like "this compound," a combination of these techniques, coupled with analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, will be essential for successful isolation and identification.

References

- 1. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antioxidant hispidin from the mycelial cultures of Phellinus linteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and purification of the antioxidant compound hispidin from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Hispidanin B

Introduction

Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. It is formed through the bonding of a totarane and a labdane (B1241275) diterpenoid moiety.[1][2][3] As a unique natural product, the quantification of this compound in plant materials and biological matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the proposed analytical methods and typical validation parameters for the quantification of this compound.

Table 1: Proposed Analytical Method Parameters for this compound Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 min, then re-equilibrate | 60-98% B over 10 min, then re-equilibrate |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Injection Volume | 10 µL | 5 µL |

| Detection | ||

| Detector | UV/PDA Detector | Triple Quadrupole Mass Spectrometer |

| Wavelength | 210 nm | - |

| Ionization Mode | - | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | - | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | - | To be determined from this compound's exact mass |

| Product Ions (Q3) | - | To be determined from fragmentation analysis |

Table 2: Representative Method Validation Data for Diterpenoid Quantification

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.995 | > 0.998 |

| Limit of Detection (LOD) | - | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | - | 0.5 - 5.0 ng/mL |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (%RE) | ± 15% | ± 10% |

| Recovery (%) | 85 - 115% | 90 - 110% |

| Matrix Effect (%) | 85 - 115% | 92 - 108% |

Experimental Protocols

Protocol 1: Extraction of this compound from Isodon hispida Rhizomes

This protocol describes the extraction of this compound from plant material for subsequent analysis.

Materials:

-

Dried and powdered rhizomes of Isodon hispida

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered rhizome material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 1.0 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in extracts with relatively high concentrations of the analyte.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify this compound in the samples using the linear regression equation from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as plasma or tissue extracts.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-1 min: 60% B

-

1-8 min: 60% to 98% B

-

8-10 min: 98% B

-

10.1-12 min: 60% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

MS Parameters:

-

Ionization Mode: ESI Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated from its confirmed chemical structure.

-

Product Ions (Q3): At least two characteristic product ions for quantification and qualification, determined by infusing a standard solution of this compound and performing a product ion scan.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

-

Procedure:

-

Sample Preparation (for plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

-

-

Analysis:

-

Develop an acquisition method using the optimized MRM transitions for this compound and the internal standard.

-

Prepare calibration standards in the same matrix as the samples.

-

Inject the standards and samples.

-

Integrate the peak areas for the analyte and internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Calculate the concentration of this compound in the samples from the calibration curve.

-

Mandatory Visualizations

Caption: Workflow for the extraction of this compound from Isodon hispida rhizomes.

Caption: General analytical workflow for this compound quantification by HPLC-UV and LC-MS/MS.

References

Application Notes and Protocols for Cytotoxicity Assays of Hispidanin B in Cancer Cell Lines

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Hispidanin B on various cancer cell lines. While direct studies on "this compound" are limited, we will draw upon data from the closely related and studied compound, hispidin (B607954), to provide relevant protocols and expected outcomes. Hispidin has demonstrated cytotoxic activity against several cancer cell lines, making it a compound of interest for anticancer research.[1] The protocols detailed below for the MTT and Sulforhodamine B (SRB) assays are standard methods for evaluating cell viability and cytotoxicity.

Data Presentation: Cytotoxicity of Hispidin

The cytotoxic activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the reported cytotoxic activity of hispidin against various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| SCL-1 | Human Keratinocytes | Not Specified | 10⁻⁵ - 10⁻⁷ M | [1] |

| Capan-1 | Human Pancreatic Duct Cells | Not Specified | 10⁻⁵ - 10⁻⁷ M | [1] |

| MRC-5 | Normal Human Fibroblasts | Not Specified | 10⁻³ - 10⁻⁷ M | [1] |

Note: The original study noted enhanced activity on cancer cells compared to normal cells when hispidin was added in three successive doses.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader (absorbance at 510-570 nm)

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in a volume of 100 µL.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

-

Cell Fixation:

-

Gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully remove the supernatant and wash the plates five times with deionized water.

-

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

After staining, wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes.

-

Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Modulation

Hispidin, a related compound, is known to be a protein kinase C (PKC) inhibitor. PKC is a key component of many signaling pathways that regulate cell growth, proliferation, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by a cytotoxic compound like this compound, leading to apoptosis.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols: Screening the Anti-inflammatory Activity of Hispidanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction